GERMANIUM(IV) ETHOXIDE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

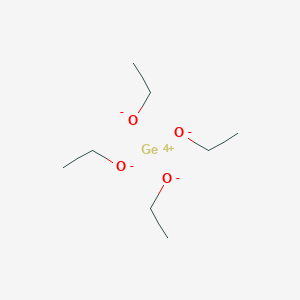

Structure

3D Structure of Parent

Properties

CAS No. |

14165-55-0 |

|---|---|

Molecular Formula |

C2H6GeO |

Molecular Weight |

118.70 g/mol |

IUPAC Name |

ethanolate;germanium(4+) |

InChI |

InChI=1S/C2H6O.Ge/c1-2-3;/h3H,2H2,1H3; |

InChI Key |

KGCUHDFXFXQDNT-UHFFFAOYSA-N |

SMILES |

CC[O-].CC[O-].CC[O-].CC[O-].[Ge+4] |

Canonical SMILES |

CCO.[Ge] |

Origin of Product |

United States |

Foundational & Exploratory

Physical and chemical properties of Germanium(IV) ethoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Germanium(IV) ethoxide, also known as tetraethoxygermane.[1][2] The information is intended for researchers, scientists, and professionals in drug development who may utilize this compound in various applications, including as a precursor in materials science.

Molecular and Physical Properties

This compound is a colorless liquid organometallic compound.[2][3] It is a high-purity precursor used in solution-based and vapor-phase deposition processes. Key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₂₀GeO₄[1][2] |

| Linear Formula | Ge(OC₂H₅)₄[3][4] |

| Molecular Weight | 252.88 g/mol [2][3][4] |

| Appearance | Colorless liquid[2][3] |

| Density | 1.14 g/mL at 25 °C[3][4] |

| Melting Point | -72 °C[2][3] |

| Boiling Point | 185.5 °C[2][3] |

| Refractive Index (n20/D) | 1.407[3][4] |

| Flash Point | 49 °C (121 °F) |

Chemical Properties and Reactivity

Solubility and Stability

This compound is soluble in anhydrous alcohol and benzene.[3] It is sensitive to moisture and will hydrolyze in water.[3] Due to this moisture sensitivity, it should be handled under a dry, inert atmosphere.[5]

Hydrolysis

A key chemical property of this compound is its reactivity with water, which leads to the formation of germanium dioxide (GeO₂) and ethanol.[3] This hydrolysis reaction is the basis for its use in sol-gel processes. The reaction proceeds as follows:

Ge(OC₂H₅)₄ + 2H₂O → GeO₂ + 4C₂H₅OH[3]

The rate of this reaction is influenced by factors such as pH, water concentration, and temperature, allowing for control over the structure of the resulting material.

Applications in Materials Science

This compound is a vital precursor for synthesizing germanium-containing materials.[6] Its primary application is in sol-gel processes to produce high-purity germanium dioxide thin films, which are used in the manufacturing of optical fibers due to their high refractive index.[3][6] It is also utilized in the creation of photosensitive materials and germanium oxide nanoparticles for applications in electronics and photonics.[3][6]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of Germanium(IV) chloride with anhydrous ethanol.[3][6][7] The ethoxy groups from ethanol substitute the chlorine atoms on the germanium tetrachloride, yielding this compound and hydrochloric acid as a byproduct.

Reaction: GeCl₄ + 4C₂H₅OH → Ge(OC₂H₅)₄ + 4HCl

Illustrative Workflow for Synthesis:

References

- 1. This compound | C8H20GeO4 | CID 16684444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Germanium ethoxide | Germanium tetraethoxide | C8H20GeO4 - Ereztech [ereztech.com]

- 3. Buy this compound (EVT-1485730) | 14165-55-0 [evitachem.com]

- 4. This compound 99.95+ trace metals 14165-55-0 [sigmaaldrich.com]

- 5. prochemonline.com [prochemonline.com]

- 6. This compound | 14165-55-0 | Benchchem [benchchem.com]

- 7. Sciencemadness Discussion Board - Germanium (IV) Ethoxide Synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]

An In-Depth Technical Guide to the Hydrolysis and Condensation Mechanism of Germanium(IV) Ethoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms, kinetics, and experimental protocols associated with the hydrolysis and condensation of Germanium(IV) ethoxide, Ge(OC₂H₅)₄. This precursor is pivotal in the sol-gel synthesis of high-purity germanium dioxide (GeO₂) nanomaterials, which are integral to advanced applications in optics, electronics, and catalysis. While the reactions are known to be rapid, this guide synthesizes the available data to offer a detailed understanding of the process.

Introduction to the Sol-Gel Process with this compound

The sol-gel process is a versatile wet-chemical technique for fabricating metal oxides from molecular precursors.[1] For this compound, the process involves two primary sequential reactions: hydrolysis and condensation. In these reactions, the ethoxide ligands are replaced with hydroxyl groups, which then form germanoxane (Ge-O-Ge) bridges, ultimately leading to a three-dimensional network characteristic of a gel.[2]

The overall transformation can be summarized as the conversion of a solution of this compound into a colloidal suspension (sol) and then into a solid network encapsulating the solvent (gel). Subsequent drying and thermal treatment can be employed to obtain the final germanium dioxide material with tailored properties such as porosity and morphology.[2]

Core Reaction Mechanisms

The conversion of this compound to germanium dioxide is a multi-step process dominated by the reactivity of the Ge-O-C bond.[2] The primary mechanisms are hydrolysis and condensation, which are highly sensitive to reaction parameters like pH, water concentration, and temperature.[2]

Hydrolysis

In the hydrolysis step, the ethoxide groups (-OC₂H₅) on the germanium precursor are replaced by hydroxyl groups (-OH) through a reaction with water. This reaction can proceed stepwise until all four ethoxide groups are substituted, forming germanic acid, Ge(OH)₄.

Overall Hydrolysis Reaction: Ge(OC₂H₅)₄ + 4H₂O ⇌ Ge(OH)₄ + 4C₂H₅OH[2]

Germanium alkoxides, including this compound, exhibit significantly faster hydrolysis rates compared to their silicon analogs like tetraethyl orthosilicate (TEOS).[2] This high reactivity necessitates careful control over the amount of water to manage the reaction and prevent uncontrolled precipitation, thereby influencing the morphology of the resulting germanium oxide nanoparticles.[2]

Condensation

Following hydrolysis, the newly formed hydroxyl groups undergo condensation reactions to form Ge-O-Ge bridges, releasing either water or ethanol. This polycondensation process leads to the growth of oligomers and the eventual formation of a gel network.[2]

There are two types of condensation reactions:

-

Water Condensation: ≡Ge-OH + HO-Ge≡ → ≡Ge-O-Ge≡ + H₂O[2]

-

Alcohol Condensation: ≡Ge-OH + C₂H₅O-Ge≡ → ≡Ge-O-Ge≡ + C₂H₅OH[2]

These reactions continue, leading to the formation of insoluble Ge-O-Ge oligomers and the eventual solidification of the gel.[2]

Caption: Reaction pathway for the hydrolysis and condensation of this compound.

Quantitative Data

Equilibrium Constants for Germanium(IV) Hydrolysis

The following table summarizes the equilibrium constants (log K) for the hydrolysis of Ge(IV) at 298 K and infinite dilution. This data is crucial for understanding the speciation of germanium in aqueous solutions as a function of pH.

| Equilibrium Reaction | log K (Baes and Mesmer, 1976) | log K (Wood and Samson, 2006) | log K (Filella and May, 2023) |

| Ge(OH)₄ ⇌ GeO(OH)₃⁻ + H⁺ | -9.31 | -9.32 ± 0.05 | -9.099 |

| Ge(OH)₄ ⇌ GeO₂(OH)₂²⁻ + 2H⁺ | -21.9 | ||

| GeO₂(OH)₂²⁻ + H⁺ ⇌ GeO(OH)₃⁻ | 12.76 | ||

| 8Ge(OH)₄ ⇌ Ge₈O₁₆(OH)₃³⁻ + 13H₂O + 3H⁺ | -14.24 | ||

| 8Ge(OH)₄ + 3OH⁻ ⇌ Ge₈(OH)₃₅³⁻ | 28.33 | ||

| GeO₂(s, hexa) + 2H₂O ⇌ Ge(OH)₄ | -1.35 | -1.373 | |

| GeO₂(s, tetra) + 2H₂O ⇌ Ge(OH)₄ | -4.37 | -5.02 | -4.999 |

Data sourced from the NECTAR COST Action CA18230.

Comparison of Germanium and Silicon Alkoxide Precursors

The choice of precursor is critical in sol-gel synthesis. The following table provides a qualitative comparison of key properties of this compound and its silicon analog, tetraethyl orthosilicate (TEOS).

| Property | This compound | Tetraethyl Orthosilicate (TEOS) |

| Formula | Ge(OC₂H₅)₄ | Si(OC₂H₅)₄ |

| Molecular Weight | 252.88 g/mol [1] | 208.33 g/mol |

| Hydrolysis Rate | Very Fast[2] | Slower[1] |

| Condensation Rate | Very Fast[2] | Slower |

| Reactivity | High | Moderate |

Experimental Protocols

Detailed experimental protocols for the hydrolysis and condensation of this compound are not extensively documented. However, the following is a representative protocol for the synthesis of germanium dioxide nanoparticles adapted from procedures for germanium alkoxides.

Synthesis of Germanium Dioxide Nanoparticles (Adapted Protocol)

This protocol is adapted from the synthesis of GeO₂ nanoparticles from Germanium(IV) isopropoxide and should be optimized for this compound.

Materials:

-

This compound (Ge(OC₂H₅)₄)

-

Deionized water

-

Anhydrous ethanol

Procedure:

-

Preparation of the Precursor Solution: In a dry, inert atmosphere (e.g., a glovebox), prepare a solution of this compound in anhydrous ethanol. The concentration can be varied to control the particle size.

-

Hydrolysis: In a separate vessel, prepare a solution of deionized water in anhydrous ethanol. The water-to-alkoxide molar ratio is a critical parameter and should be carefully controlled.

-

Reaction: Vigorously stir the precursor solution while slowly adding the water/ethanol solution. A white precipitate of germanium dioxide should form immediately due to the rapid hydrolysis and condensation.

-

Aging: Allow the resulting suspension to age for a specified period (e.g., 24 hours) at room temperature with continuous stirring. This step allows for the completion of the condensation reactions and the growth of the nanoparticles.

-

Separation and Washing: Separate the germanium dioxide nanoparticles from the solution by centrifugation. Wash the nanoparticles multiple times with anhydrous ethanol to remove any unreacted precursors and byproducts.

-

Drying: Dry the washed nanoparticles in a vacuum oven at a low temperature (e.g., 60-80 °C) to remove the solvent.

-

(Optional) Calcination: The dried powder can be calcined at elevated temperatures (e.g., 400-600 °C) to promote crystallization and remove residual organic compounds.

Caption: Experimental workflow for the sol-gel synthesis of GeO₂ nanoparticles.

Factors Influencing the Reaction and Material Properties

The properties of the final germanium dioxide material are highly dependent on the conditions of the hydrolysis and condensation reactions.

Caption: Logical relationship of factors influencing the sol-gel process.

-

pH: The pH of the reaction medium acts as a catalyst for both hydrolysis and condensation. Acidic or basic conditions can significantly alter the reaction rates and the structure of the resulting gel.

-

Water to Alkoxide Ratio (R): This is a critical parameter. A low R value may lead to incomplete hydrolysis and the formation of a more linear, less cross-linked polymer. Higher R values promote more complete hydrolysis and a more highly cross-linked, dense network.

-

Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation.

-

Solvent: The choice of solvent can affect the solubility of the precursor and intermediate species, as well as the rate of the reactions.

-

Precursor Concentration: The concentration of this compound can influence the nucleation and growth of particles, thereby affecting the final particle size and morphology.

Conclusion

The hydrolysis and condensation of this compound provide a versatile and effective route for the synthesis of high-purity germanium dioxide materials. While the reactions are notably rapid, a controlled approach to the sol-gel process, with careful management of reaction parameters, allows for the tailoring of the final material's properties. This guide has outlined the fundamental mechanisms and provided a framework for the experimental synthesis and characterization of these advanced materials. Further research into the precise kinetics of these rapid reactions would be beneficial for even greater control over the synthesis process.

References

Unraveling the Thermal Behavior of Germanium(IV) Ethoxide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the thermal decomposition characteristics of Germanium(IV) ethoxide (Ge(OC₂H₅)₄), a key precursor in the fabrication of advanced germanium-based materials. Tailored for researchers, scientists, and professionals in drug development and materials science, this document synthesizes available data and proposes a decomposition pathway based on established chemical principles and analogies with similar metal alkoxides.

This compound is a volatile, liquid organometallic compound instrumental in the synthesis of high-purity germanium dioxide (GeO₂) thin films and nanostructures through processes like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).[1] Understanding its thermal behavior is paramount for controlling deposition rates, film purity, and microstructure. While specific, detailed thermal analysis data for this compound is not extensively reported in publicly accessible literature, this guide constructs a robust model based on analogous compounds, notably its silicon counterpart, tetraethoxysilane (TEOS).

Experimental Protocols for Thermal Analysis

To characterize the thermal decomposition of a liquid precursor like this compound, a combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Mass Spectrometry (MS) is employed.

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)

This is the primary technique for determining the thermal stability and decomposition profile.

-

Objective: To measure the change in mass of a sample as a function of temperature and to identify the gaseous species evolved during decomposition.

-

Apparatus: A thermogravimetric analyzer coupled to a mass spectrometer.

-

Methodology:

-

A small, precisely weighed sample of liquid this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

The crucible is loaded into the TGA furnace.

-

To prevent premature hydrolysis from ambient moisture, the system is purged with a high-purity inert gas (e.g., Nitrogen or Argon) at a controlled flow rate (e.g., 50-100 mL/min).[2]

-

The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant, linear heating rate (e.g., 10 °C/min).[2]

-

The mass of the sample is continuously recorded as a function of temperature.

-

The evolved gases from the furnace are transferred via a heated capillary tube to the mass spectrometer for real-time analysis of their mass-to-charge ratio (m/z), allowing for the identification of decomposition products.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions in the sample as a function of temperature. This identifies whether decomposition events are endothermic or exothermic.

-

Apparatus: A differential scanning calorimeter.

-

Methodology:

-

A small sample of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate under an inert atmosphere.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured and recorded, revealing endothermic or exothermic peaks corresponding to thermal events like boiling or decomposition.

-

Expected Thermal Decomposition Data

While specific experimental data for this compound is scarce, the following table outlines the expected thermal events based on its physical properties and the well-documented behavior of analogous metal alkoxides like TEOS.[3][4] The decomposition is anticipated to occur in the temperature range used for CVD and ALD processes (approx. 300-500°C).[4]

| Temperature Range (°C) | Technique | Expected Observation | Interpretation |

| ~185 °C | TGA / DSC | - Significant, sharp mass loss.- Strong endothermic peak. | Boiling of this compound (Boiling Point: 185.5°C).[2] |

| 300 - 500 °C | TGA | - Gradual or multi-step mass loss. | Onset and progression of thermal decomposition of the precursor. |

| 300 - 500 °C | DSC | - Exothermic or endothermic peaks. | Heat changes associated with bond-breaking and bond-forming during decomposition. |

| 300 - 500 °C | MS | - Detection of m/z = 28 (C₂H₄), 18 (H₂O), 44 (CO₂), and other hydrocarbon fragments. | Identification of gaseous byproducts. Ethylene (C₂H₄) is a primary expected product from the elimination reaction of ethoxide ligands.[3][5] |

| > 500 °C | TGA | - Stable mass plateau. | Completion of decomposition, leaving a stable residual solid. |

| Final Residue | TGA / XRD | - Residual mass corresponding to the molar mass of GeO₂.- XRD analysis would confirm the crystalline or amorphous nature of the germanium oxide. | The final solid product is germanium dioxide (GeO₂).[3][6] |

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is proposed to proceed through a multi-step mechanism analogous to that of tetraethoxysilane (TEOS).[3][4] The primary pathway involves the intramolecular elimination of ethylene via a four-membered transition state, leading to the formation of a hydroxyl group bound to the germanium atom (a germanol). This process repeats, progressively replacing ethoxide groups with hydroxyl groups. The resulting germanol species are unstable and readily undergo condensation reactions, eliminating water to form stable Ge-O-Ge bonds, ultimately yielding germanium dioxide.

The key steps are:

-

β-Hydride Elimination: An ethoxy group undergoes elimination to form ethylene and a germanol species. Ge(OC₂H₅)₄ → (C₂H₅O)₃GeOH + C₂H₄

-

Sequential Elimination: The process repeats for the remaining ethoxy groups. (C₂H₅O)₃GeOH → (C₂H₅O)₂Ge(OH)₂ + C₂H₄

-

Condensation: The unstable germanol intermediates condense, releasing water to form germanium-oxygen bridges. 2 (C₂H₅O)₃GeOH → (C₂H₅O)₃Ge-O-Ge(OC₂H₅)₃ + H₂O

-

Final Product Formation: A combination of these elimination and condensation steps continues until all organic ligands are removed, resulting in a network of GeO₂, with ethylene and water as the primary volatile byproducts.

References

A Technical Guide to the Applications of Germanium(IV) Ethoxide in Photosensitive Glass

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the use of Germanium(IV) ethoxide as a critical precursor in the fabrication of photosensitive glass. It details the synthesis of germanium-doped silica glass, the underlying mechanisms of photosensitivity, and the resulting optical properties. This document includes a summary of key quantitative data, detailed experimental protocols derived from established methodologies, and visualizations of the core processes to facilitate understanding and application in research and development.

Introduction: The Role of Germanium in Photosensitive Glass

Photosensitive glasses are a class of materials that exhibit a change in their optical properties, most notably the refractive index, upon exposure to electromagnetic radiation, typically ultraviolet (UV) light.[1] This property allows for the direct writing of microstructures, such as waveguides and Bragg gratings, within the glass, making them invaluable for applications in optics, photonics, and telecommunications.[2][3][4]

Germanium dioxide (GeO₂), or germania, is a key dopant used to impart photosensitivity to silica (SiO₂) based glasses.[5][6][7] The introduction of germanium into the silica network creates specific defect centers, known as Germanium Oxygen Deficient Centers (GODCs), which are the primary absorbers of UV radiation and initiate the photo-induced changes.[2][8] this compound, Ge(OC₂H₅)₄, serves as a high-purity, liquid organometallic precursor for introducing GeO₂ into the glass matrix, offering excellent control over stoichiometry and homogeneity through processes like sol-gel synthesis and chemical vapor deposition (CVD).[9][10][11]

Synthesis of Germanium-Doped Photosensitive Glass

The primary method for fabricating germanium-doped photosensitive glass using this compound is the sol-gel process. This technique allows for the creation of highly pure and uniform glass at lower temperatures than traditional melt-quenching methods. The process involves the hydrolysis and subsequent condensation of metal alkoxide precursors in a solvent.

The Sol-Gel Process: From Precursor to Glass

The sol-gel synthesis of GeO₂-SiO₂ glass involves the co-hydrolysis of this compound and a silicon alkoxide, typically Tetraethyl orthosilicate (TEOS).

Core Reactions:

-

Hydrolysis: The ethoxide groups (-OC₂H₅) are replaced by hydroxyl groups (-OH) upon reaction with water. Ge(OC₂H₅)₄ + 4H₂O → Ge(OH)₄ + 4C₂H₅OH

-

Condensation: The hydroxylated precursors polymerize to form a three-dimensional gel network of Ge-O-Ge and Si-O-Si bonds. 2Ge(OH)₄ → (HO)₃Ge-O-Ge(OH)₃ + H₂O

Studies have shown that germanium alkoxides undergo very rapid hydrolysis and condensation upon the addition of water.[12][13] This high reactivity necessitates careful control of the reaction conditions to achieve a homogeneous final material.

Below is a diagram illustrating the workflow for fabricating photosensitive glass using this compound via the sol-gel method.

Experimental Protocol: Sol-Gel Synthesis

While specific parameters vary depending on the desired GeO₂ concentration and final glass properties, a general protocol for lab-scale synthesis is outlined below. This protocol is a composite of typical sol-gel methodologies.

Materials:

-

This compound (Ge(OC₂H₅)₄)

-

Tetraethyl orthosilicate (TEOS, Si(OC₂H₅)₄)

-

Ethanol (anhydrous)

-

Deionized water

-

Hydrochloric acid (HCl) as a catalyst

Procedure:

-

Precursor Solution: In a sealed container, mix the desired molar ratios of this compound and TEOS in anhydrous ethanol. The solution should be stirred in an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis from atmospheric moisture.

-

Hydrolysis Solution: Prepare a separate solution of deionized water, ethanol, and HCl. The amount of water is typically controlled by the hydrolysis ratio (h), where h = [H₂O]/[alkoxides].

-

Mixing and Hydrolysis: Slowly add the hydrolysis solution to the precursor solution under vigorous stirring. The container should be kept sealed to control evaporation and reaction conditions.

-

Gelling: Continue stirring for a set period (e.g., 1-2 hours) at room temperature. Then, leave the sol undisturbed in a sealed container until gelation occurs. Gelation time can range from hours to days depending on the catalyst concentration and temperature.

-

Aging: Age the resulting wet gel in its mother liquor for 24-48 hours. This step strengthens the silica-germania network.

-

Drying: Dry the gel to remove the pore liquid. Supercritical drying is often preferred to prevent cracking and produce aerogels, which can then be densified. Alternatively, slow ambient drying over several days or weeks can be used.

-

Densification: The dried gel (xerogel or aerogel) is heated in a controlled manner in a furnace. The temperature is slowly ramped up (e.g., 1-5 °C/min) to a final sintering temperature (typically >1000 °C) to consolidate the porous structure into a dense, transparent glass.

Mechanism of Photosensitivity

The photosensitivity of germanium-doped glass is intrinsically linked to the presence of germanium-related defects in the glass network.[14] The most significant of these is the Germanium Oxygen Deficient Center (GODC), which has a strong absorption band around 240-242 nm.[8][15]

Upon exposure to UV light within this absorption band, the following processes occur:

-

Excitation: The GODC absorbs a UV photon, promoting an electron to an excited state.[8]

-

Defect Transformation: The excited GODC can then release the electron, which gets trapped at other sites in the glass matrix. This process leads to the destruction of the original GODC and the creation of new paramagnetic defect centers (e.g., Ge(1) and GeE').[16]

-

Structural Changes: These electronic rearrangements induce physical changes in the glass network. The glass undergoes localized densification and an increase in internal stress.[3][8]

-

Refractive Index Modification: The combination of electronic changes (via Kramers-Kronig relations) and physical densification results in a localized increase in the refractive index (Δn).[16][17]

The logical relationship of the photosensitivity mechanism is depicted in the diagram below.

Quantitative Data and Material Properties

The efficiency of photosensitivity is highly dependent on the concentration of germanium, the conditions of glass fabrication, and the parameters of UV irradiation.

Refractive Index and Photosensitivity

The addition of GeO₂ increases the refractive index of silica glass. This property is fundamental for creating the core-cladding structure of optical fibers.[5]

| Property | Value | Conditions | Reference |

| Refractive Index of GeO₂ | ~1.7 | - | [5] |

| Refractive Index of Fused Silica | ~1.46 | - | |

| Max. Refractive Index Change (Δn) | 3.2 × 10⁻³ | Ge-doped silica glass, hydrogen-treated, KrF excimer laser irradiation | [17] |

| Refractive Index Change (Δn) | ~3 × 10⁻⁴ | Correlated to photoinduced absorption changes between 165-300 nm | [14] |

UV-Vis Absorption Characteristics

The UV absorption spectrum of germanium-doped silica glass is a key indicator of its potential photosensitivity.

| Absorption Band Maximum | Assignment | Significance | Reference |

| ~242 nm (5.1 eV) | Germanium Oxygen Deficient Center (GODC) | Primary band for inducing photosensitivity | [8][15] |

| ~185 nm | GeO₂ | Attributed to the germania component | [15] |

| ~325 nm | Triplet-singlet transition of GeO | Also related to oxygen-deficient defects | [15] |

Conclusion

This compound is a versatile and essential precursor for the synthesis of high-quality photosensitive glasses. Its use in the sol-gel process provides precise control over the doping concentration and homogeneity of germanium within the silica matrix, which is crucial for tailoring the photosensitive properties of the final material. Understanding the intricate relationship between the precursor chemistry, the resulting glass structure, and the photo-induced mechanisms is vital for the continued development of advanced photonic devices. The data and protocols presented in this guide serve as a foundational resource for researchers and professionals working in this dynamic field.

References

- 1. azom.com [azom.com]

- 2. Origin and applications of photosensitivity in germanium-doped silica optical fibers. [arizona.aws.openrepository.com]

- 3. Densification involved in the UV-based photosensitivity of silica glasses and optical fibers | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Germanium dioxide - Wikipedia [en.wikipedia.org]

- 6. Germanium Dioxide-Edgetech Industries (A worldwide materials supplier) [edge-techind.com]

- 7. aforesearch.com [aforesearch.com]

- 8. spiedigitallibrary.org [spiedigitallibrary.org]

- 9. This compound | 14165-55-0 | Benchchem [benchchem.com]

- 10. Buy this compound (EVT-1485730) | 14165-55-0 [evitachem.com]

- 11. 乙氧基锗 ≥99.95% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Ultraviolet absorption studies of germanium silicate glasses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Refractive index changes in Ge-doped silica glass induced by a KrF excimer laser irradiation [opg.optica.org]

The Role of Germanium(IV) Ethoxide in Optical Fiber Core Doping: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of Germanium(IV) ethoxide in the doping of optical fiber cores. It delves into the chemical and physical properties of this precursor, detailed experimental protocols for its synthesis and application in doping processes, and its direct impact on the refractive index of silica-based optical fibers. This document is intended to serve as a valuable resource for professionals in research and development seeking to understand and implement advanced techniques in optical fiber manufacturing.

Introduction to Germanium Doping in Optical Fibers

The core of an optical fiber must have a higher refractive index than the surrounding cladding to facilitate total internal reflection, the fundamental principle of light guidance. Doping the silica (SiO₂) matrix of the core with other materials is the standard method for achieving this refractive index modification. Germanium is a widely used dopant due to its ability to increase the refractive index of silica in a controlled manner.[1] While germanium tetrachloride (GeCl₄) has traditionally been the precursor of choice in the Modified Chemical Vapor Deposition (MCVD) process, liquid precursors like this compound (Ge(OC₂H₅)₄) offer alternative routes, particularly in sol-gel processes, and present different handling and reaction characteristics in vapor-phase depositions.

This compound: Properties and Synthesis

This compound, also known as tetraethoxygermane, is an organometallic compound that serves as a key precursor for generating high-purity germanium dioxide (GeO₂).[2][3] Its properties make it suitable for both solution-based (sol-gel) and vapor-phase (MCVD) doping techniques.

Physical and Chemical Properties

A clear, colorless liquid with an alcohol-like odor, this compound is sensitive to moisture and hydrolyzes in water.[2] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₈H₂₀GeO₄ | [4] |

| Molecular Weight | 252.88 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Density | 1.14 g/mL at 25 °C | [2] |

| Boiling Point | 185.5 °C | [2] |

| Melting Point | -72 °C | [2] |

| Refractive Index (n20/D) | 1.407 | [2] |

| Solubility | Soluble in anhydrous alcohols and benzene; reacts with water. | [2] |

Synthesis of this compound

This compound can be synthesized by reacting germanium(IV) chloride with anhydrous ethanol.[2][4] This reaction involves the substitution of the chloride ligands on the germanium atom with ethoxy groups.

Reaction: GeCl₄ + 4 C₂H₅OH → Ge(OC₂H₅)₄ + 4 HCl[2]

Experimental Protocol: Synthesis of this compound

Materials:

-

Germanium(IV) chloride (GeCl₄)

-

Anhydrous ethanol (C₂H₅OH)

-

Dry benzene (or other inert solvent)

-

Anhydrous ammonia (NH₃) gas or a tertiary amine (e.g., triethylamine)

-

Standard reflux and distillation glassware, dried in an oven.

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

In a three-necked flask equipped with a reflux condenser, a dropping funnel, and an inlet for inert gas, dissolve Germanium(IV) chloride in dry benzene.

-

From the dropping funnel, add a stoichiometric amount (4 equivalents) of anhydrous ethanol to the GeCl₄ solution while stirring. The reaction is exothermic and will produce hydrogen chloride (HCl) gas. To drive the reaction to completion and remove the HCl byproduct, a stream of anhydrous ammonia gas can be passed through the solution to precipitate ammonium chloride (NH₄Cl), or a tertiary amine can be used as an HCl scavenger.

-

After the addition of ethanol is complete, reflux the mixture for several hours to ensure the reaction goes to completion.[4]

-

Cool the reaction mixture and filter it to remove the precipitated ammonium chloride or the amine hydrochloride salt.

-

The filtrate, containing this compound and the solvent, is then subjected to fractional distillation under reduced pressure to isolate the pure this compound. The boiling point of this compound is 185.5 °C at atmospheric pressure, but distillation under vacuum is preferred to prevent thermal decomposition.[2]

Safety Precautions: Germanium(IV) chloride and the generated HCl are corrosive and toxic. The reaction should be carried out in a well-ventilated fume hood. All glassware must be thoroughly dried to prevent premature hydrolysis of the reactants and product.

Doping of Optical Fiber Cores using this compound

This compound is a versatile precursor that can be used in both the sol-gel and MCVD methods for doping the core of optical fibers.

Sol-Gel Process

The sol-gel process is a wet-chemistry technique used to produce solid materials from small molecules. For optical fiber preform fabrication, it involves the hydrolysis and condensation of metal alkoxides to form a gel, which is then dried and sintered into a dense glass preform. This compound is used alongside a silica precursor, typically tetraethyl orthosilicate (TEOS), to create a germania-doped silica gel.

Chemical Reactions in the Sol-Gel Process

The fundamental reactions in the sol-gel process are hydrolysis and condensation.

-

Hydrolysis: The ethoxide groups of the precursors are replaced by hydroxyl groups upon reaction with water.

-

Si(OC₂H₅)₄ + 4H₂O → Si(OH)₄ + 4C₂H₅OH

-

Ge(OC₂H₅)₄ + 4H₂O → Ge(OH)₄ + 4C₂H₅OH

-

-

Condensation: The hydroxylated species then polymerize to form a three-dimensional Si-O-Ge network, eliminating water or ethanol.

-

≡Si-OH + HO-Ge≡ → ≡Si-O-Ge≡ + H₂O

-

≡Si-OC₂H₅ + HO-Ge≡ → ≡Si-O-Ge≡ + C₂H₅OH

-

Experimental Protocol: Sol-Gel Fabrication of a GeO₂-SiO₂ Preform

Materials:

-

Tetraethyl orthosilicate (TEOS)

-

This compound (Ge(OC₂H₅)₄)

-

Deionized water

-

Ethanol (as a co-solvent)

-

Acid catalyst (e.g., HCl) or base catalyst (e.g., NH₄OH)

-

Cylindrical mold for casting the gel

Procedure:

-

Sol Preparation: In a clean, dry container, mix TEOS and this compound in the desired molar ratio to achieve the target GeO₂ concentration in the final glass. Add ethanol as a co-solvent to ensure miscibility.

-

Hydrolysis: Separately, prepare an aqueous solution of the catalyst (e.g., 0.1 M HCl). Slowly add the catalyst solution to the alkoxide mixture while stirring vigorously. The molar ratio of water to total alkoxides is a critical parameter and is typically in the range of 4 to 16.

-

Gelation: Pour the resulting sol into a cylindrical mold and seal it. Allow the sol to age at a constant temperature (e.g., 40-60 °C) until a rigid gel is formed. The gelation time can vary from hours to days depending on the composition, catalyst, and temperature.

-

Aging: Once gelled, the monolith is typically aged in its mother liquor for a period to strengthen the silica network.

-

Drying: This is a critical step to remove the pore liquid without cracking the gel. Supercritical drying is often employed, where the solvent is extracted above its critical point. Alternatively, slow evaporative drying over several days to weeks with controlled temperature and humidity can be used.

-

Sintering (Densification): The dried porous gel (xerogel or aerogel) is then heated in a controlled atmosphere furnace to sinter it into a dense, transparent glass preform. A typical sintering profile involves:

-

A slow ramp up to ~600-800 °C in an oxygen-containing atmosphere to burn off residual organics.

-

A further ramp up to ~1100-1300 °C in a chlorine-containing atmosphere to remove hydroxyl (-OH) groups, which cause optical absorption.

-

A final ramp to ~1400-1500 °C in a helium atmosphere for final densification.[5]

-

Modified Chemical Vapor Deposition (MCVD)

In the MCVD process, high-purity volatile precursors are reacted in the gas phase inside a rotating silica substrate tube, which is heated by a traversing oxy-hydrogen torch.[6][7] The resulting glass soot particles deposit on the inner wall of the tube and are sintered into a clear glass layer. While GeCl₄ is the more common precursor, liquid precursors like this compound can be used with a suitable vaporizer and delivery system.

Thermal Decomposition of this compound

In the hot zone of the MCVD process, this compound undergoes thermal decomposition in the presence of oxygen to form germanium dioxide.

Reaction: Ge(OC₂H₅)₄(g) + 12O₂(g) → GeO₂(s) + 8CO₂(g) + 10H₂O(g)

Experimental Protocol: MCVD Doping with this compound

Apparatus:

-

MCVD lathe with a silica substrate tube

-

Traversing oxy-hydrogen torch

-

Gas delivery system with mass flow controllers

-

Vaporizer (bubbler) for this compound, maintained at a constant temperature.

-

Heated delivery lines to prevent precursor condensation.

Procedure:

-

Setup: Mount a high-purity silica substrate tube on the MCVD lathe.

-

Precursor Vaporization: Place this compound in a temperature-controlled vaporizer. Heat the vaporizer to a specific temperature to achieve the desired vapor pressure of the precursor. The vapor pressure of this compound is a critical parameter that determines its concentration in the gas stream.

-

Gas Delivery: Flow a carrier gas (e.g., oxygen or an inert gas like argon) through the vaporizer at a controlled rate using a mass flow controller. This carrier gas becomes saturated with the precursor vapor.

-

Deposition: Introduce the precursor-laden carrier gas, along with additional oxygen, into the rotating silica tube. Traverse the oxy-hydrogen torch along the length of the tube. In the hot zone created by the torch (typically 1600-1800 °C), the this compound and any silica precursor (like SiCl₄) will react to form GeO₂ and SiO₂ soot particles.

-

Sintering: The heat from the traversing torch sinters the deposited soot layer into a transparent glass layer on the inner wall of the tube.

-

Layering: Repeat the process to deposit multiple layers, allowing for the creation of a specific refractive index profile.

-

Collapse: After the deposition is complete, the tube is heated to a higher temperature ( >2000 °C) and collapsed into a solid glass rod, known as a preform.

Impact of Germanium Doping on Refractive Index

The addition of germanium dioxide to the silica matrix increases its refractive index. The change in refractive index is approximately linearly proportional to the concentration of GeO₂ incorporated into the glass. This relationship allows for precise control over the refractive index profile of the optical fiber core, which is crucial for determining the fiber's light-guiding properties and performance characteristics such as numerical aperture and bandwidth.

| GeO₂ Concentration (mol%) | Refractive Index (approx. at 1550 nm) | Change in Refractive Index (Δn) from Pure Silica (n ≈ 1.444) |

| 1 | 1.4455 | 0.0015 |

| 5 | 1.4515 | 0.0075 |

| 10 | 1.4590 | 0.0150 |

| 13.5 | 1.4643 | 0.0203 |

| 20 | 1.4740 | 0.0300 |

| 75 | ~1.587 | ~0.143[5] |

Note: The exact refractive index can vary depending on the specific fabrication process and the wavelength of light.

Conclusion

This compound is a valuable precursor for the doping of optical fiber cores, offering a viable alternative to traditional chloride-based precursors, especially in sol-gel manufacturing. Its liquid state and reactivity allow for versatile processing routes. A thorough understanding of its chemical properties, synthesis, and behavior in both sol-gel and MCVD processes is essential for the development and manufacturing of high-performance optical fibers. The ability to precisely control the concentration of germanium in the silica matrix through these methods enables the fine-tuning of the refractive index profile, which is a critical determinant of the optical fiber's characteristics and functionality in advanced applications.

References

- 1. US20030147605A1 - Sol-gel-derived optical fiber preform and method of manufacture - Google Patents [patents.google.com]

- 2. Buy this compound (EVT-1485730) | 14165-55-0 [evitachem.com]

- 3. This compound 99.95+ trace metals 14165-55-0 [sigmaaldrich.com]

- 4. This compound | 14165-55-0 | Benchchem [benchchem.com]

- 5. forc-photonics.ru [forc-photonics.ru]

- 6. Preform fabrication – Institute of Quantum Optics – Leibniz University Hannover [iqo.uni-hannover.de]

- 7. Germanium chemistry in the MCVD process for optical fiber fabrication. | Nokia.com [nokia.com]

An In-depth Technical Guide to the Core Principles of GeO₂ Thin Film Deposition from Germanium(IV) Ethoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles governing the deposition of germanium dioxide (GeO₂) thin films using Germanium(IV) ethoxide (Ge(OC₂H₅)₄) as a precursor. The guide details the chemistry of the precursor, key deposition methodologies including sol-gel, chemical vapor deposition (CVD), and atomic layer deposition (ALD), and the critical parameters influencing film properties. Experimental protocols and quantitative data are presented to facilitate the practical application of these techniques in research and development.

Introduction to this compound as a Precursor

This compound is a high-purity, liquid organometallic compound widely employed as a precursor for the solution-based and vapor-phase deposition of GeO₂ thin films.[1] Its favorable characteristics, including good volatility and reactivity, make it a suitable candidate for producing high-quality germanium-containing films for applications in electronics, optics, and semiconductors.[1]

Physical and Chemical Properties of this compound:

| Property | Value |

| Chemical Formula | Ge(OC₂H₅)₄ |

| Molecular Weight | 252.88 g/mol |

| Appearance | Colorless liquid |

| Density (at 25 °C) | 1.14 g/mL |

| Boiling Point | 185.5 °C |

| Melting Point | -72 °C |

| Refractive Index (n20/D) | 1.407 |

| Solubility | Soluble in anhydrous alcohol and benzene; hydrolyzes in water |

Fundamental Chemistry: Hydrolysis and Condensation

The deposition of GeO₂ from this compound is primarily based on two fundamental chemical reactions: hydrolysis and condensation. These reactions are central to the sol-gel process and also play a role in the surface chemistry of CVD and ALD.

Hydrolysis: this compound reacts with water, leading to the replacement of its ethoxide (-OC₂H₅) groups with hydroxyl (-OH) groups. This reaction is typically fast.

Condensation: The newly formed hydroxyl groups are reactive and can undergo condensation reactions with other hydroxyl groups or remaining ethoxide groups. This process results in the formation of Ge-O-Ge (germanoxane) bridges and the elimination of water or ethanol, respectively. The continuation of this process leads to the formation of a three-dimensional GeO₂ network.

The overall reaction can be summarized as: Ge(OC₂H₅)₄ + 2H₂O → GeO₂ + 4C₂H₅OH

The rates of these reactions are influenced by factors such as the concentration of water and the precursor, temperature, and the presence of catalysts (acid or base).

A schematic representation of the hydrolysis and condensation process is provided below.

Deposition Techniques

Sol-Gel Deposition

The sol-gel process is a versatile and cost-effective method for depositing GeO₂ thin films. It involves the creation of a stable colloidal suspension (sol) of GeO₂ nanoparticles, which is then deposited onto a substrate and converted into a solid film (gel) through a heat treatment.

Experimental Protocol: Sol-Gel Deposition of GeO₂ Thin Films

-

Sol Preparation:

-

A precursor solution is prepared by dissolving this compound in a suitable solvent, typically an alcohol such as ethanol or isopropanol.

-

Water, often mixed with an acid or base catalyst (e.g., HCl or NH₄OH), is added dropwise to the precursor solution under vigorous stirring to initiate hydrolysis and condensation. The molar ratio of precursor to water and catalyst is a critical parameter that controls the sol's properties and the final film quality.

-

-

Deposition (Spin-Coating):

-

The prepared sol is dispensed onto a cleaned substrate.

-

The substrate is then spun at a specific speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds) to create a uniform thin film. The film thickness is primarily controlled by the sol viscosity and the spin speed.

-

-

Drying and Annealing:

-

The coated substrate is first dried at a low temperature (e.g., 100-150 °C) to remove the solvent.

-

Finally, the film is annealed at a higher temperature (e.g., 400-800 °C) to promote further condensation, remove residual organic components, and densify the film to form GeO₂. The annealing temperature significantly influences the film's crystallinity and optical properties.

-

Quantitative Data for Sol-Gel GeO₂ Thin Films:

| Parameter | Value/Range | Resulting Film Properties |

| Precursor Concentration | 0.1 - 0.5 M | Affects sol viscosity and film thickness |

| Spin Speed | 1000 - 4000 rpm | Higher speed leads to thinner films |

| Annealing Temperature | 400 - 800 °C | Influences crystallinity, density, and refractive index |

| Resulting Thickness | 50 - 200 nm | Dependent on sol concentration and spin parameters |

| Refractive Index (at 633 nm) | ~1.6 | Increases with annealing temperature |

A general workflow for the sol-gel deposition process is illustrated in the following diagram.

Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition (CVD) is a process where a thin film is formed on a substrate by the chemical reaction of vapor-phase precursors. For GeO₂ deposition, this compound vapor is introduced into a reaction chamber where it reacts with an oxidizing agent (e.g., oxygen, ozone) at elevated temperatures to form a GeO₂ film on the substrate.

Experimental Protocol: Photo-Assisted CVD of GeO₂ Thin Films

-

Precursor Delivery: TEOG vapor is introduced into the CVD chamber.

-

Deposition: The substrate is maintained at a specific temperature while being irradiated with high-energy photons (e.g., from an excimer lamp), which promotes the decomposition of the precursor and reaction with an oxidant to form a GeO₂ film.

-

Process Parameters: Key parameters include substrate temperature, precursor flow rate, oxidant flow rate, and the intensity and wavelength of the light source.

Quantitative Data for Photo-Assisted CVD of GeO₂ Films:

| Parameter | Value/Range |

| Precursor | Tetraethoxyorthogermanate (TEOG) |

| Deposition Rate | ~16 nm/min[2] |

| Light Source | Excimer lamps (e.g., 172 nm, 222 nm, 308 nm)[2] |

The logical relationship in a generic CVD process is depicted below.

Atomic Layer Deposition (ALD)

Atomic Layer Deposition (ALD) is a thin film deposition technique that allows for atomic-level control over film thickness and conformality. It is based on sequential, self-limiting surface reactions. For GeO₂ deposition, the substrate is alternately exposed to pulses of this compound and an oxidant (e.g., ozone, O₃).

Experimental Protocol: ALD of GeO₂ Thin Films

A patented ALD process describes the formation of a pure GeO₂ thin film by alternately and successively contacting a substrate with this compound and ozone.

-

Pulse A (Precursor): A pulse of this compound vapor is introduced into the ALD reactor, which chemisorbs onto the substrate surface.

-

Purge A: The reactor is purged with an inert gas (e.g., N₂) to remove any unreacted precursor and byproducts.

-

Pulse B (Oxidant): A pulse of ozone (O₃) is introduced, which reacts with the chemisorbed germanium precursor on the surface to form a monolayer of GeO₂.

-

Purge B: The reactor is purged again with an inert gas to remove unreacted oxidant and byproducts.

-

Repeat: These four steps constitute one ALD cycle, which is repeated until the desired film thickness is achieved.

Quantitative Data for ALD of GeO₂ Thin Films:

While specific data for this compound is limited, a study on a similar precursor provides insight into typical ALD parameters.

| Parameter | Value/Range |

| Precursor | This compound |

| Oxidant | Ozone (O₃) |

| Deposition Temperature | 150 - 300 °C |

| Growth per Cycle (GPC) | Varies with temperature and precursor |

The sequential nature of the ALD process is illustrated in the following workflow diagram.

Conclusion

The deposition of high-quality GeO₂ thin films from this compound can be achieved through various techniques, each offering distinct advantages. The sol-gel method provides a low-cost, scalable approach suitable for a wide range of applications. CVD offers higher deposition rates, while ALD provides unparalleled control over film thickness and conformality at the atomic level. The choice of deposition method will depend on the specific requirements of the intended application, including desired film properties, thickness control, and cost considerations. This guide provides the fundamental principles and experimental frameworks to aid researchers in the successful deposition of GeO₂ thin films for their scientific and developmental endeavors.

References

Safety and Handling of Germanium(IV) Ethoxide: A Technical Guide for Laboratory Professionals

An in-depth guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency protocols for Germanium(IV) ethoxide in a laboratory setting.

This compound (Ge(OC₂H₅)₄), also known as tetraethoxygermanium, is a colorless, alcohol-like liquid utilized as a sol-gel precursor in the fabrication of GeO₂ thin films for optical fibers and in the synthesis of photosensitive materials.[1] Its utility in advanced materials science necessitates a thorough understanding of its properties and associated hazards to ensure the safety of laboratory personnel. This guide provides comprehensive safety protocols, quantitative data, and emergency procedures for the handling of this compound.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is foundational to its safe handling. This substance is a flammable liquid and vapor that reacts with water.[1][2]

| Property | Value | References |

| Molecular Formula | C₈H₂₀GeO₄ | [3][4] |

| Molecular Weight | 252.88 g/mol | [1][2][5][6] |

| Appearance | Colorless liquid | [1][2][5] |

| Odor | Alcohol-like | [2] |

| Melting Point | -72 °C | [1][2][5] |

| Boiling Point | 185.5 °C | [1][2][5] |

| Density | 1.14 g/mL at 25 °C | [1][6] |

| Flash Point | 49 °C (120.2 °F) | [7] |

| Solubility | Reacts with water. Soluble in anhydrous alcohol and benzene. | [1][2] |

| Refractive Index | n20/D 1.407 | [1][6] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[7] It is a flammable liquid and vapor, and is toxic if swallowed, in contact with skin, or if inhaled.[3][7][8] It causes skin and serious eye irritation, and may cause respiratory irritation.[2][7][9]

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor |

| Acute toxicity, Oral | 3 | H301: Toxic if swallowed |

| Acute toxicity, Dermal | 3 | H311: Toxic in contact with skin |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |

| Acute toxicity, Inhalation | 3 | H331: Toxic if inhaled |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Data sourced from multiple safety data sheets.[3][7][8][9]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to minimize the risks associated with this compound.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][10] Local exhaust ventilation is essential to control exposure.[11]

-

Ignition Sources: Keep the substance away from heat, sparks, open flames, and hot surfaces.[2][7] Use explosion-proof electrical, ventilating, and lighting equipment.[7]

-

Inert Atmosphere: Due to its moisture sensitivity, handle and store under a dry, inert gas such as argon or nitrogen.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield.[2][10] | Protects against splashes and vapors that can cause serious eye irritation. |

| Skin Protection | Nitrile or rubber gloves. A complete chemical-resistant suit.[2] | Prevents skin contact, which can cause irritation and toxicity. |

| Respiratory Protection | An approved respirator should be used if ventilation is inadequate.[2] | Protects against inhalation of toxic vapors that can cause respiratory irritation. |

Storage

-

Store in a cool, dry, and well-ventilated area.[2]

-

Keep containers tightly closed and protected from light.[2]

-

Store under a dry inert gas.[2]

-

Ground and bond containers and receiving equipment to prevent static discharge.[7]

-

Incompatible materials to avoid include strong oxidizing agents, strong acids, water, and moisture.[3][7]

Experimental Protocols: General Handling Procedure

The following is a generalized protocol for handling this compound in a research setting. Specific experimental procedures should be adapted based on the nature of the work.

-

Preparation:

-

Ensure the chemical fume hood is operational and the work area is clean and free of incompatible materials.

-

Don all required personal protective equipment (goggles, face shield, gloves, lab coat).

-

Set up all necessary apparatus, including inert gas lines if required.

-

Have appropriate spill cleanup materials and a fire extinguisher readily available.

-

-

Handling:

-

Post-Handling:

-

Thoroughly clean all glassware and equipment that came into contact with the chemical.

-

Dispose of any waste materials according to institutional and local regulations.

-

Wash hands and any exposed skin thoroughly after handling.[7]

-

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to flush under the eyelids. Seek immediate medical attention.[2] |

| Skin Contact | Remove contaminated clothing and rinse the affected skin area with plenty of water.[2] If skin irritation occurs, seek medical advice.[7] |

| Inhalation | Move the victim to fresh air and keep them at rest in a comfortable breathing position. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][8] |

Spills and Leaks

-

Small Spills:

-

Evacuate non-essential personnel.

-

Ensure adequate ventilation and eliminate all ignition sources.[8]

-

Absorb the spill with an inert, non-combustible material such as sand, diatomite, or universal binders.[2]

-

Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for disposal.[8]

-

-

Large Spills:

-

Evacuate the area immediately.

-

Contact your institution's emergency response team.

-

Fire Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[7] Do NOT use water, as it reacts with this compound.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

-

Hazardous Combustion Products: Combustion may produce carbon oxides and germanium oxides.[2]

Disposal Considerations

Waste this compound and contaminated materials must be disposed of as hazardous waste. Follow all federal, state, and local regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

Visualized Protocols

The following diagrams illustrate key workflows and decision-making processes for the safe handling of this compound.

Caption: General laboratory workflow for handling this compound.

Caption: Decision-making flowchart for emergency situations.

Caption: Logical relationships for selecting appropriate PPE.

References

- 1. Buy this compound (EVT-1485730) | 14165-55-0 [evitachem.com]

- 2. prochemonline.com [prochemonline.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. This compound | C8H20GeO4 | CID 16684444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaceutical-tech.com [pharmaceutical-tech.com]

- 6. ゲルマニウム(IV)エトキシド ≥99.95% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. prochemonline.com [prochemonline.com]

- 11. Engineering Controls Database - Museums (Acids and Alkalis) [cdc.gov]

Germanium(IV) Ethoxide: A Technical Guide for Material Science and Biomedical Research

An In-depth Technical Guide on Germanium(IV) Ethoxide: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of this compound, also known as tetraethoxygermane. It is intended for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and applications of this organogermanium compound. This document covers its molecular structure, physicochemical properties, detailed experimental protocols for its synthesis and use in sol-gel processes, and a discussion of its relevance in materials science and the broader context of organogermanium compounds in biomedical research.

Compound Identification and Molecular Structure

This compound is an organometallic compound, specifically a metal alkoxide. It is a key precursor in the synthesis of germanium-containing materials, particularly high-purity germanium dioxide (GeO₂).

-

Chemical Name: this compound

-

Synonyms: Tetraethoxygermanium, Germanium ethanolate, Ge(OEt)₄[1]

-

CAS Number: 14165-55-0

-

Molecular Structure: The molecule consists of a central germanium atom in the +4 oxidation state, bonded to four ethoxy (-OCH₂CH₃) groups through Ge-O-C linkages.

The structure can be represented by the following SMILES string: CCO--INVALID-LINK--(OCC)OCC

Physicochemical Properties

This compound is a clear, colorless liquid under standard conditions.[4] It is sensitive to moisture and will hydrolyze in the presence of water. Its key quantitative properties are summarized in the table below.

| Property | Value |

| Molecular Weight | 252.88 g/mol |

| Appearance | Clear colorless liquid[4] |

| Density | 1.14 g/mL at 25 °C |

| Melting Point | -72 °C |

| Boiling Point | 185.5 °C |

| Refractive Index (n20/D) | 1.407 |

| Flash Point | 49 °C (121 °F) |

| Solubility | Soluble in anhydrous alcohols and benzene; hydrolyzes in water.[4] |

Experimental Protocols

Synthesis of this compound

The conventional synthesis of this compound involves the reaction of germanium tetrachloride with anhydrous ethanol.[5] This process substitutes the chlorine atoms of GeCl₄ with ethoxy groups from ethanol, producing this compound and hydrochloric acid (HCl) as a byproduct.

Objective: To synthesize this compound from Germanium(IV) chloride and anhydrous ethanol.

Materials:

-

Germanium(IV) chloride (GeCl₄)

-

Anhydrous ethanol (C₂H₅OH)

-

A suitable non-polar, anhydrous solvent (e.g., benzene or toluene)

-

A base to neutralize HCl byproduct (e.g., pyridine or ammonia gas)

-

Inert gas (e.g., nitrogen or argon)

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply line with bubbler

-

Heating mantle

-

Distillation apparatus for purification

Procedure:

-

Setup: Assemble the reaction apparatus (three-neck flask, dropping funnel, condenser) under an inert atmosphere to strictly exclude moisture.

-

Reaction Mixture: Add a solution of Germanium(IV) chloride in the anhydrous solvent to the reaction flask.

-

Ethanol Addition: Slowly add a stoichiometric amount (a 1:4 molar ratio of GeCl₄ to ethanol) of anhydrous ethanol from the dropping funnel to the GeCl₄ solution while stirring continuously.[4] An HCl scavenger (base) can be co-added or used in a subsequent step to drive the reaction to completion.

-

Temperature Control: Maintain the reaction temperature below 40°C to prevent the formation of unwanted side products like germanium dioxide.[4]

-

Reaction Completion: After the addition is complete, the mixture may be gently refluxed for a period to ensure the reaction goes to completion. The endpoint can be monitored by the cessation of HCl evolution.

-

Purification: The resulting mixture contains this compound, the solvent, and the hydrochloride salt of the base. The salt is first removed by filtration. The this compound is then purified from the filtrate by fractional distillation under reduced pressure.[4]

Application Protocol: Sol-Gel Synthesis of GeO₂ Thin Films

This compound is a widely used precursor for fabricating germanium dioxide (GeO₂) thin films via the sol-gel process. This process involves controlled hydrolysis and condensation reactions.[6]

Objective: To prepare a Germanium Dioxide (GeO₂) sol for thin-film deposition.

Materials:

-

This compound (precursor)

-

Anhydrous ethanol (solvent)

-

Deionized water (hydrolysis agent)

-

An acid or base catalyst (e.g., HCl or NH₄OH) to control the reaction rate

Procedure:

-

Precursor Solution: Dissolve this compound in anhydrous ethanol in a clean, dry flask.

-

Hydrolysis: Prepare a separate solution of water, ethanol, and the catalyst.

-

Sol Formation: Slowly add the water-ethanol solution to the this compound solution while stirring vigorously. This initiates the hydrolysis reaction, where the ethoxy groups are replaced by hydroxyl (-OH) groups.

-

Condensation (Gelation): The hydrolyzed molecules then undergo condensation, forming Ge-O-Ge bridges and releasing water or ethanol. This process gradually increases the viscosity of the sol, eventually leading to the formation of a gel—a continuous solid network encapsulating the liquid phase.[6]

-

Thin-Film Deposition: Before complete gelation, the sol can be applied to a substrate (e.g., via spin-coating or dip-coating).

-

Drying and Annealing: The coated substrate is dried to remove the solvent and then annealed at an elevated temperature to densify the film and form crystalline or amorphous GeO₂.

Diagrams and Visualizations

Synthesis of this compound

The following diagram illustrates the chemical reaction for the synthesis of this compound from Germanium(IV) chloride and ethanol.

Caption: Synthesis of this compound.

Sol-Gel Process Workflow

This diagram outlines the logical steps involved in using this compound as a precursor in a typical sol-gel process to form a solid material.

Caption: General workflow for the sol-gel process.

Applications and Relevance

Materials Science

The primary application of this compound is in materials science as a molecular precursor.[4] Its key uses include:

-

Optical Fibers: It serves as a sol-gel intermediate for fabricating high-purity GeO₂ thin films, which are used as the core material in optical fibers due to their high refractive index.

-

Photosensitive Materials: The compound is utilized in the creation of photosensitive glasses for applications in optics and photonics.

-

Semiconductors and Electronics: It is used in deposition processes like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) to create germanium-containing films and nanostructures for electronics and semiconductor industries.

Relevance to Drug Development and Biomedical Research

While this compound itself is primarily used in materials synthesis, the broader class of organogermanium compounds has attracted significant interest in biomedical research.[7] A deficiency in the trace element germanium has been linked to several diseases, stimulating research into the biological activity of its compounds.[8]

Notable biologically active organogermanium compounds include bis(2-carboxyethylgermanium) sesquioxide (Ge-132).[9] Studies have shown that compounds like Ge-132 possess a wide range of biological activities, including:

-

Anticancer Properties: Some organogermanium compounds exhibit antitumor effects and have been investigated for their potential in cancer therapy.[7][10]

-

Immune Regulation: Ge-132 has been shown to enhance the immune system by inducing interferon (IFN) production and activating natural killer (NK) cells and macrophages.[7]

-

Anti-inflammatory and Antioxidant Effects: Various germanium compounds have demonstrated anti-inflammatory and antioxidant properties.[9]

For drug development professionals, this compound could be considered a starting material or precursor for synthesizing novel, biologically active organogermanium compounds. Its controlled reactivity allows for the precise introduction of germanium into complex organic molecules, opening avenues for creating new therapeutic agents where the germanium atom is a key component of the pharmacophore. However, it is crucial to note that the toxicity and biological activity would need to be thoroughly evaluated for any new compound synthesized.

References

- 1. Germanium ethoxide | Germanium tetraethoxide | C8H20GeO4 - Ereztech [ereztech.com]

- 2. strem.com [strem.com]

- 3. This compound | C8H20GeO4 | CID 16684444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 14165-55-0 | Benchchem [benchchem.com]

- 5. Sciencemadness Discussion Board - Germanium (IV) Ethoxide Synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Sol–gel process - Wikipedia [en.wikipedia.org]

- 7. The role of germanium in diseases: exploring its important biological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. mdpi.com [mdpi.com]

Solubility of Germanium(IV) Ethoxide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of Germanium(IV) ethoxide, a key precursor in various advanced materials and semiconductor applications. Due to its high reactivity, particularly its sensitivity to moisture, detailed and standardized solubility data is crucial for its effective handling, formulation, and application in synthesis and deposition processes. This document consolidates available qualitative solubility information, outlines a detailed experimental protocol for the quantitative determination of its solubility in organic solvents, and discusses the inherent challenges associated with this process.

Introduction to this compound

This compound, also known as tetraethoxygermane, is an organometallic compound with the chemical formula Ge(OC₂H₅)₄. It is a colorless liquid with an alcohol-like odor, widely utilized as a precursor for the synthesis of germanium dioxide (GeO₂) thin films, nanoparticles, and other germanium-containing materials.[1][2] Its application is prominent in the fabrication of optical fibers, photosensitive materials, and as a dopant in semiconductors.[1][2] The compound is notable for its high volatility and reactivity, particularly its vigorous reaction with water, which leads to hydrolysis.[1][3][4] This moisture sensitivity necessitates careful handling in inert atmospheres to prevent premature decomposition.[4]

Solubility Profile of this compound

A thorough review of publicly available scientific literature and chemical databases indicates a lack of specific quantitative data on the solubility of this compound in various organic solvents. However, qualitative solubility information is consistently reported.

Qualitative Solubility Data

This compound is generally described as being soluble in anhydrous alcohols and benzene.[1] Its miscibility with its parent alcohol, ethanol, is expected to be high, a common characteristic for many metal alkoxides.[5] The compound is not soluble in water; instead, it undergoes a rapid hydrolysis reaction to form germanic acid (Ge(OH)₄) and ethanol.[1][3][4]

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvent(s) | Solubility | Notes |

| Alcohols | Anhydrous Ethanol | Soluble[1] | As the parent alcohol, high miscibility is expected. The solvent must be strictly anhydrous to prevent hydrolysis. |

| Aromatic Hydrocarbons | Benzene | Soluble[1] | A non-polar aprotic solvent. |

| Water | - | Reacts[1][3][4] | Undergoes rapid hydrolysis, making it unsuitable as a solvent. |

The absence of quantitative solubility data underscores a knowledge gap in the physical chemistry of this important precursor. This lack of data is likely attributable to the compound's high reactivity, which complicates experimental determination.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent. This protocol is based on the established "shake-flask" method, adapted to address the compound's moisture sensitivity.

3.1. Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvent of interest (e.g., benzene, hexane, toluene)

-

Inert gas (e.g., Argon or Nitrogen)

-

Glovebox or Schlenk line

-

Temperature-controlled agitator (shaker bath)

-

Gas-tight syringes and needles

-

Sealed vials with septa

-

Analytical balance

-

Gas Chromatography (GC) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for concentration analysis

-

Volumetric flasks and pipettes

3.2. Experimental Procedure

-

Preparation of Materials (Inert Atmosphere): All glassware must be rigorously dried in an oven and cooled under a stream of inert gas. The anhydrous solvent should be further dried using appropriate methods (e.g., molecular sieves) and degassed. All manipulations of this compound and the dried solvent must be performed within a glovebox or using Schlenk line techniques to exclude atmospheric moisture.

-

Sample Preparation:

-

In a series of sealed vials, add a measured volume of the anhydrous organic solvent.

-

To each vial, add an excess amount of this compound. The presence of a separate, undissolved phase of the ethoxide after equilibration is crucial to ensure saturation.

-

Seal the vials immediately with septa.

-

-

Equilibration:

-

Place the vials in a temperature-controlled agitator set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

-

-

Sample Extraction and Analysis:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the undissolved this compound to settle.

-

Carefully extract a known volume of the supernatant (the saturated solution) using a gas-tight syringe. It is critical not to disturb the undissolved phase.

-

The extracted sample should be immediately diluted in a known volume of the anhydrous solvent to prevent precipitation and to bring the concentration within the analytical range of the chosen instrument.

-

Analyze the concentration of Germanium in the diluted sample using a calibrated GC or ICP-OES instrument.

-

-

Data Calculation:

-

From the measured concentration and the dilution factor, calculate the concentration of this compound in the saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction.

-

The experiment should be repeated at least three times to ensure the reproducibility of the results.

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the following diagram.

References

A Technical Guide to Germanium(IV) Ethoxide as a Dopant Precursor for Hematite Photoanodes

This technical guide offers an in-depth exploration of utilizing Germanium(IV) ethoxide as a dopant precursor to enhance the performance of hematite (α-Fe₂O₃) photoanodes for photoelectrochemical (PEC) water splitting. Hematite is a compelling candidate for this application owing to its natural abundance, stability, and appropriate bandgap. However, its practical efficiency is often hampered by poor electrical conductivity and high rates of electron-hole recombination. Doping with elements such as Germanium (Ge) has been identified as a promising strategy to mitigate these issues. This document provides a comprehensive overview of the synthesis, characterization, and performance of Ge-doped hematite photoanodes, serving as a valuable resource for researchers and scientists in the field.

Synthesis and Doping Methodology

The incorporation of germanium into the hematite lattice is typically accomplished during the synthesis of the photoanode. A prevalent method involves the hydrothermal synthesis of a β-FeOOH precursor film, which is subsequently annealed to form the desired α-Fe₂O₃ crystalline phase. This compound is introduced into the precursor solution, facilitating the uniform incorporation of Ge⁴⁺ ions into the hematite structure.

Experimental Protocol: Hydrothermal Synthesis of Ge-Doped Hematite Photoanodes

The following protocol details a standard procedure for fabricating Ge-doped hematite photoanodes on a fluorine-doped tin oxide (FTO) substrate.

Materials:

-

FTO-coated glass substrates

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Sodium nitrate (NaNO₃)

-

This compound (Ge(OC₂H₅)₄)

-

Ethanol (C₂H₅OH)

-

Hydrochloric acid (HCl)

-

Deionized (DI) water

Procedure:

-

Substrate Cleaning: The FTO substrates undergo sequential sonication in a soap solution, deionized water, and ethanol, each for a duration of 15 minutes. Following cleaning, the substrates are dried using a stream of nitrogen gas.

-

Precursor Solution Preparation:

-

An aqueous solution containing 0.15 M FeCl₃·6H₂O and 1 M NaNO₃ is prepared.

-

The pH of this solution is adjusted to 1.5 using HCl.

-

In a separate vessel, the desired molar percentage of this compound is dissolved in ethanol.

-